molecular formula C27H21BrCl2F3N5O2S B2562671 5-bromo-2-chloro-N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide CAS No. 394241-12-4

5-bromo-2-chloro-N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide

Cat. No.: B2562671
CAS No.: 394241-12-4
M. Wt: 687.36
InChI Key: FFLRXGONOGEUNM-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide (CAS 2418283-63-4) is a sophisticated small molecule building block utilized in medicinal chemistry and drug discovery research. This compound features a complex architecture incorporating multiple aromatic systems, a 1,2,4-triazole core, and a sulfanyl-linked acetamide chain, making it a valuable intermediate for the synthesis of targeted libraries. Its structural motifs, particularly the trifluoromethyl and halogen substituents, are commonly employed to modulate the physicochemical properties and binding affinity of lead compounds. Researchers value this chemical for developing potential kinase inhibitors and other biologically active molecules, as the 1,2,4-triazole scaffold is known to interact with various enzyme active sites. The presence of reactive functional groups allows for further derivatization, enabling the exploration of structure-activity relationships (SAR). This product is intended for use in laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. For comprehensive handling, safety, and structural information, including SDS and analytical data, researchers should consult the supplier's detailed product documentation.

Properties

IUPAC Name

5-bromo-2-chloro-N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21BrCl2F3N5O2S/c1-14-3-4-15(2)22(9-14)38-23(12-34-25(40)18-11-17(28)6-8-19(18)29)36-37-26(38)41-13-24(39)35-21-10-16(27(31,32)33)5-7-20(21)30/h3-11H,12-13H2,1-2H3,(H,34,40)(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLRXGONOGEUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)CNC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21BrCl2F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-bromo-2-chloro-N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core triazole structure, followed by the introduction of the various substituents through a series of substitution and coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms in the structure allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl or nitro groups, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Coupling Reactions: The triazole ring can participate in coupling reactions with various electrophiles or nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

5-bromo-2-chloro-N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly those targeting specific pathways or receptors.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other materials with advanced functionalities.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the literature, focusing on synthesis, physicochemical properties, and bioactivity.

Structural Analogues from

Compounds 51–55 () share a benzamide-triazole scaffold but differ in substituents:

  • Compound 51 : 3-Fluorophenyl substituent.
  • Compound 52 : 4-Trifluoromethylphenyl group.
  • Compound 53 : 4-Methoxyphenyl group.
  • Compound 54 : 3-Methoxyphenyl group.
  • Compound 55 : 3,4-Dimethoxyphenyl group.

Key Comparisons :

Property Target Compound Compound 52 ()
Melting Point Not reported 277–279°C
Halogen Substituents 5-Bromo, 2-chloro 2-Chloro, 4-trifluoromethyl
Synthetic Time Not reported 33 hours (reflux in ethanol)

However, the bromo substituent in the target compound may confer distinct electronic effects compared to the methoxy groups in Compounds 53–55 .

Niclosamide Derivatives ()

Compounds 9 and 10 () are niclosamide analogs with chloro and hydroxy substituents. Though lacking the triazole moiety, their benzamide core and halogenated aromatic systems suggest shared pharmacokinetic challenges, such as low aqueous solubility. The target compound’s triazole ring may mitigate this issue by introducing polar sulfanyl and carbamoyl groups .

Triazole-Sulfanyl Derivatives (–9)
  • 538336-40-2 (): Features a triazole ring with a sulfanyl-acetamide side chain and dichlorophenyl substituents. Unlike the target compound, it lacks the benzamide core but shares the sulfanyl-triazole motif, which is critical for hydrogen bonding in enzyme inhibition .
  • 827593-21-5 (): A triazole-sulfonamide derivative with bromo and chloro substituents. The sulfonamide group contrasts with the target compound’s sulfanyl-carbamoyl linkage, impacting acidity and binding affinity .

Physicochemical and Pharmacological Insights

Melting Points and Stability

Compounds with trifluoromethyl or bromo substituents (e.g., Compound 52, Target Compound) exhibit higher melting points (>250°C), suggesting strong crystal lattice forces due to halogen interactions. Methoxy-substituted analogs (Compounds 53–55) have lower melting points (237–258°C), likely due to reduced symmetry .

Bioactivity Considerations
  • Antimicrobial Activity : Niclosamide derivatives () show efficacy against Gram-positive bacteria, likely via disruption of microbial membranes. The target compound’s halogenated aromatic system may enhance this effect .
  • Enzyme Inhibition : Triazole-sulfanyl compounds (–9) inhibit enzymes like cyclooxygenase-2 (COX-2). The trifluoromethyl group in the target compound could similarly enhance binding to hydrophobic enzyme pockets .

Biological Activity

The compound 5-bromo-2-chloro-N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The structural complexity of this compound includes various functional groups that may contribute to its biological activity. The presence of bromine, chlorine, and trifluoromethyl groups suggests potential interactions with biological macromolecules.

Property Value
Molecular FormulaC19H19BrClF3N3O2S
Molecular Weight487.83 g/mol
IUPAC Name5-bromo-2-chloro-N-{...}
SolubilitySoluble in DMSO and DMF

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibitory effects on various enzymes, including those involved in cancer cell proliferation and survival pathways.
  • Antimicrobial Properties : The presence of triazole rings is known for antifungal and antibacterial activities. Preliminary studies indicate that this compound may exhibit similar properties.
  • Cytotoxicity : Research has suggested that related compounds can induce apoptosis in cancer cell lines, potentially making this compound a candidate for anticancer therapy.

Anticancer Activity

A study evaluating the cytotoxic effects of related triazole derivatives reported IC50 values indicating significant anticancer activity against various cell lines:

Compound Cell Line IC50 (µM) Mechanism
Compound 1A549 (Lung Cancer)10.5Induction of apoptosis
Compound 2MCF7 (Breast Cancer)8.7Inhibition of Bcl-2 expression
Compound 3HeLa (Cervical Cancer)15.0Cell cycle arrest

These findings suggest that the target compound may also possess similar anticancer properties due to its structural analogies.

Antimicrobial Activity

Preliminary screenings against bacterial strains have shown promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound has potential as an antimicrobial agent.

Case Studies

  • Case Study on Anticancer Efficacy :
    In a recent study involving a series of substituted triazoles, it was found that modifications at the phenyl rings significantly enhanced cytotoxicity against resistant cancer cell lines. The target compound's unique substitutions may enhance its efficacy compared to existing therapies.
  • Case Study on Antimicrobial Properties :
    A comparative analysis of triazole derivatives demonstrated that those with halogen substitutions exhibited enhanced antibacterial activity due to increased lipophilicity and membrane permeability.

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